molecular formula C18H13BrF2N4O B11207442 7-(4-Bromophenyl)-5-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine

7-(4-Bromophenyl)-5-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B11207442
M. Wt: 419.2 g/mol
InChI Key: YANHJPIXBMYVKB-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-5-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine is a synthetic organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a bromophenyl group and a difluoromethoxyphenyl group attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-5-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by reacting 4-amino-1,2,4-triazole with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki coupling reaction between a bromobenzene derivative and the triazolopyrimidine core.

    Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a difluoromethoxybenzene derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromophenyl)-5-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-Bromophenyl)-5-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)-5-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(4-Bromophenyl)-5-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine lies in the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13BrF2N4O

Molecular Weight

419.2 g/mol

IUPAC Name

7-(4-bromophenyl)-5-[2-(difluoromethoxy)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H13BrF2N4O/c19-12-7-5-11(6-8-12)15-9-14(24-18-22-10-23-25(15)18)13-3-1-2-4-16(13)26-17(20)21/h1-10,15,17H,(H,22,23,24)

InChI Key

YANHJPIXBMYVKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)Br)OC(F)F

Origin of Product

United States

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